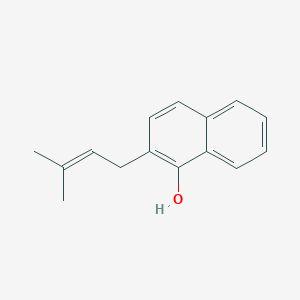

2-Prenyl-1-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11(2)7-8-13-10-9-12-5-3-4-6-14(12)15(13)16/h3-7,9-10,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMWMIJHPZVYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276064 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16274-34-3 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16274-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Prenyl-1-naphthol chemical structure and properties

An In-depth Technical Guide to 2-Prenyl-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 2-(3-methylbut-2-enyl)naphthalen-1-ol, is a naturally occurring sesquiterpenoid. It has been isolated from the herbs of Catalpa ovata[1]. As a derivative of the well-studied 1-naphthol (B170400) scaffold, this compound is of interest to researchers in natural product chemistry and medicinal chemistry. The addition of a prenyl group to the naphthol core significantly alters its lipophilicity and steric profile, which can, in turn, influence its biological activity.

This technical guide provides a summary of the available chemical and structural information for this compound. It is important to note that while the core chemical identity is established, detailed public data on its physicochemical properties, specific biological activities, and established experimental protocols are limited. To provide a useful reference point, comparative data for the parent compound, 1-naphthol, is also included.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene (B1677914) ring hydroxylated at the C1 position and substituted with a 3-methylbut-2-enyl (prenyl) group at the C2 position.

Structural Relationship

The diagram below illustrates the structural modification from the parent compound, 1-naphthol, to this compound.

Properties of this compound

The available quantitative data for this compound is summarized in the table below. Detailed experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in the cited literature.

| Property | Value | Source |

| IUPAC Name | 2-(3-methylbut-2-enyl)naphthalen-1-ol | - |

| Synonyms | This compound | - |

| CAS Number | 16274-34-3 | |

| Molecular Formula | C₁₅H₁₆O | |

| Molecular Weight | 212.29 g/mol | |

| Natural Source | Catalpa ovata | [1][2] |

Properties of 1-Naphthol (Parent Compound)

For comparative purposes and to aid in experimental design, the well-documented properties of the parent scaffold, 1-naphthol, are provided.

| Property | Value | Source |

| CAS Number | 90-15-3 | [3] |

| Molecular Formula | C₁₀H₈O | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Colorless or white solid | [3] |

| Melting Point | 95 to 96 °C | [3] |

| Boiling Point | 278 to 280 °C | [3] |

| Solubility in Water | 0.866 g/L at 25 °C | [4] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether; soluble in acetone | [4] |

| pKa | 9.3 (Acidic) | - |

Synthesis Protocols

Proposed General Synthetic Workflow

The following diagram outlines a plausible workflow for the synthesis of this compound from 1-naphthol and a suitable prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst. This represents a hypothetical protocol that would require experimental optimization.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities, mechanism of action, and associated signaling pathways of this compound are not extensively reported in the public domain. The parent compound, 1-naphthol, is a known metabolite of naphthalene and the insecticide carbaryl (B1668338), and its presence in urine is used as a biomarker for exposure[5]. Derivatives of the related 2-naphthol (B1666908) scaffold have been investigated for various activities, including anticancer and nematicidal effects[6][7].

Given the lack of specific pathway information for this compound, a diagram illustrating a potential biological screening cascade is provided below. This represents a logical workflow for researchers aiming to elucidate the biological function of this and other novel natural products.

Conclusion

This compound is a natural product with a defined chemical structure. While it presents an interesting scaffold for further investigation, particularly in drug discovery and chemical biology, there is a clear opportunity for the scientific community to contribute to a deeper understanding of its properties. Future research should focus on obtaining experimental data for its physicochemical characteristics, elucidating its biological activities through systematic screening, and developing and publishing robust synthesis and analysis protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of 1-Phenylazo-2-Naphthol | PDF | Organic Chemistry | Chemistry [scribd.com]

- 4. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Utility of urinary 1-naphthol and 2-naphthol levels to assess environmental carbaryl and naphthalene exposure in an epidemiology study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-Naphthol from the Leaves of Actephila merrilliana as a Natural Nematicide Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling 2-Prenyl-1-naphthol: A Technical Guide to its Natural Sourcing from Catalpa ovata, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Prenyl-1-naphthol, a sesquiterpenoid compound identified in Catalpa ovata.[1][2] While the presence of this natural product in Catalpa ovata is known, detailed protocols for its specific extraction and purification are not extensively documented in current literature. This document outlines a generalized, robust methodology for the isolation and characterization of this compound from its natural source, drawing upon established techniques for the separation of similar plant-derived secondary metabolites. Furthermore, this guide summarizes the current understanding of the biological activities of closely related prenylated naphthoquinones and naphthols, offering insights into the potential therapeutic applications of this compound in areas such as oncology and inflammatory diseases. The content herein is intended to serve as a foundational resource for researchers seeking to explore the scientific and medicinal value of this compound.

Introduction

Catalpa ovata, a member of the Bignoniaceae family, is a plant with a history of use in traditional medicine.[1][2] Phytochemical investigations have revealed a diverse array of secondary metabolites within this species, including the sesquiterpenoid this compound.[1][2] Prenylated phenolic compounds, a class to which this compound belongs, are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5][6][7] The addition of a prenyl group to a phenolic backbone can significantly enhance its lipophilicity and interaction with biological membranes, often leading to increased potency and novel mechanisms of action. This guide provides a technical framework for the extraction, isolation, and characterization of this compound from Catalpa ovata and explores its potential biological significance based on data from analogous compounds.

Experimental Protocols

While a specific, validated protocol for the isolation of this compound from Catalpa ovata is not available in the published literature, the following methodology is proposed based on standard practices for the extraction and purification of prenylated phenols from plant material.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Catalpa ovata should be collected during the appropriate season to ensure the highest concentration of the target compound.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A solvent of medium polarity, such as methanol (B129727) or ethanol, is recommended for the initial extraction.

-

Procedure:

-

Macerate the powdered plant material in the selected solvent at room temperature for a period of 24-48 hours with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound is expected to be present in the ethyl acetate fraction.

Isolation by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate is recommended. The separation should be initiated with a low polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and the polarity should be gradually increased.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

Purification by Preparative HPLC

-

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water) is recommended.

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Data Presentation

As specific quantitative data for the biological activities of this compound are limited, the following tables summarize the cytotoxic and anti-inflammatory activities of structurally related prenylated naphthoquinones and naphthols to provide a comparative context for its potential efficacy.

Table 1: Cytotoxic Activity of Selected Prenylated Naphthoquinones and Naphthohydroquinones

| Compound | Cell Line | Activity (GI50/IC50 µM) | Reference |

| Prenyl-1,2-naphthohydroquinone derivative 1 | A-549 (Lung Carcinoma) | In the µM level | [8] |

| Prenyl-1,2-naphthohydroquinone derivative 1 | HT-29 (Colon Adenocarcinoma) | In the µM level | [8] |

| Prenyl-1,2-naphthohydroquinone derivative 1 | MB-231 (Breast Adenocarcinoma) | In the µM level | [8] |

| 1,4-Naphthoquinone oxime derivative 14 | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | [9] |

| 1,4-Naphthoquinone oxime derivative 14 | BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | [9] |

| 1,4-Naphthoquinone oxime derivative 14 | A2780 (Ovarian Cancer) | 8.26 ± 0.22 | [9] |

| 5-Acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian Carcinoma) | 7.54 | [10] |

Table 2: Anti-inflammatory Activity of Prenylated Phenolic Compounds

| Compound Class | Mechanism of Action | Reference |

| Prenylated Phenols | Inhibition of cyclooxygenases and lipoxygenases | [3][6][7] |

| Prenylated Phenols | Reduction of pro-inflammatory cytokine production | [3][6][7] |

| Prenylated Flavonoids | Downregulation of NF-κB expression | [11] |

| Prenylated Flavonoids | Decreased levels of PGE2, LTB-4, IL-1β, TNF-α, IL-6, IFN-γ | [11] |

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound from Catalpa ovata represents a promising yet understudied natural product. This technical guide provides a foundational framework for its isolation and characterization, addressing a notable gap in the current scientific literature. The summarized biological activities of related prenylated compounds suggest that this compound may possess significant cytotoxic and anti-inflammatory properties. Further research, guided by the methodologies outlined herein, is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action. The successful isolation and pharmacological evaluation of this compound could pave the way for the development of novel drug candidates for the treatment of cancer and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. | Semantic Scholar [semanticscholar.org]

- 4. Cytotoxic and antioxidant marine prenylated quinones and hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prenylated Flavonoids in Topical Infections and Wound Healing | Encyclopedia MDPI [encyclopedia.pub]

An In-Depth Technical Guide to the Physical and Chemical Properties of Naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Naphthol derivatives, bicyclic organic compounds based on the naphthalene (B1677914) skeleton with a hydroxyl substituent, represent a critical class of molecules in medicinal chemistry and materials science. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of key naphthol derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways.

Core Physicochemical Properties of Naphthol Derivatives

The position of the hydroxyl group on the naphthalene ring, as well as the nature and position of other substituents, profoundly influences the physicochemical properties of naphthol derivatives. These properties, in turn, dictate their solubility, membrane permeability, reactivity, and ultimately their biological function.

Physical Properties

The physical properties of selected naphthol derivatives are summarized in Table 1. Generally, naphthols are crystalline solids at room temperature. Their melting and boiling points are influenced by intermolecular forces, primarily hydrogen bonding from the hydroxyl group and van der Waals interactions between the aromatic rings. Substitution can either increase or decrease these values depending on the nature of the substituent and its effect on crystal packing and intermolecular interactions.

Solubility is a critical parameter for drug development. Naphthols are generally sparingly soluble in water but show good solubility in organic solvents such as ethanol (B145695), ether, and chloroform.[1][2] The polarity of the solvent and its ability to form hydrogen bonds are key factors. The introduction of polar substituents like nitro groups can slightly increase water solubility, while nonpolar halogen substituents tend to decrease it.

Table 1: Physical Properties of Selected Naphthol Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 1-Naphthol | C₁₀H₈O | 144.17 | 95-96 | 278-280 | Sparingly soluble in water; soluble in ethanol, ether, chloroform[1] |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 | Sparingly soluble in water; soluble in ethanol, ether, chloroform[2] |

| 1-Nitro-2-naphthol (B1581586) | C₁₀H₇NO₃ | 189.17 | 103-104 | - | - |

| 2-Nitro-1-naphthol | C₁₀H₇NO₃ | 189.17 | 128-129 | - | - |

| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.62 | 118-121 | - | Insoluble in water; soluble in ethanol, ether |

| 1-Amino-2-naphthol | C₁₀H₉NO | 159.19 | 205 (decomposes) | - | Slightly soluble in hot water; soluble in ethanol |

Chemical Properties

The chemical properties of naphthol derivatives are largely governed by the reactivity of the hydroxyl group and the aromatic naphthalene core.

Acidity (pKa): The hydroxyl group imparts acidic character to naphthols, though they are generally weaker acids than carboxylic acids. The pKa is a measure of this acidity, and it is sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups, such as nitro groups, increase acidity (lower pKa) by stabilizing the resulting phenoxide ion. Conversely, electron-donating groups decrease acidity (higher pKa).

Spectroscopic Properties: Naphthol derivatives exhibit characteristic absorption and emission spectra due to their extended π-conjugated systems.

-

UV-Vis Absorption: The position of the maximum absorption (λmax) and the molar extinction coefficient (ε) are key parameters. Substituents on the naphthalene ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum.

-

Fluorescence: Many naphthol derivatives are fluorescent, emitting light upon excitation at a suitable wavelength. The fluorescence quantum yield (Φf) is a measure of the efficiency of this emission process. The emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment.

Table 2: Chemical and Spectroscopic Properties of Selected Naphthol Derivatives

| Compound | pKa | λmax (nm) (Solvent) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Fluorescence Emission (nm) | Fluorescence Quantum Yield (Φf) |

| 1-Naphthol | 9.39 | 290, 324 (Methanol) | 5,600 (290 nm) | 370, 410 | 0.23 |

| 2-Naphthol | 9.51 | 275, 330 (Ethanol) | 5,000 (275 nm) | 353 | 0.28 |

| 1-Nitro-2-naphthol | 6.78 | 423 | 2.59 x 10³ | - | - |

| 4-Chloro-1-naphthol | 9.25 | 300, 313 (Ethanol) | - | - | - |

| 1-Amino-2-naphthol | - | 280, 335 (Ethanol) | - | 430 | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of representative naphthol derivatives and the evaluation of their antioxidant activity.

Synthesis of 1-Nitro-2-naphthol[3]

This protocol describes the hydrolysis of 1-nitro-2-acetylaminonaphthalene to yield 1-nitro-2-naphthol.

Materials:

-

1-nitro-2-acetylaminonaphthalene

-

Sodium hydroxide (B78521) (NaOH)

-

Glacial acetic acid

-

Methyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

3-L round-bottomed flask with reflux condenser

-

Büchner funnel

-

Filtration apparatus

Procedure:

-

In a 3-L round-bottomed flask equipped with a reflux condenser, combine 100 g (0.435 mole) of 1-nitro-2-acetylaminonaphthalene and a solution of 112 g (2.8 moles) of sodium hydroxide in 2.7 L of water.

-

Boil the mixture under reflux for 6-7 hours, or until the evolution of ammonia (B1221849) ceases. The solution will turn deep red and contain suspended crystals of sodium nitronaphthoxide.

-

Add 1 L of hot water to dissolve the suspended crystals.

-

Filter the hot solution to remove any insoluble material. Wash the filter cake with hot water until the washings are colorless.

-

Combine the filtrate and washings and acidify the solution by adding 500 cc of glacial acetic acid. This will precipitate 1-nitro-2-naphthol as bright yellow crystals.

-

Collect the crystals by filtration using a Büchner funnel, wash with water, and air dry. The yield of crude product is typically 76-81 g.

-

For purification, recrystallize the crude product from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid.

Synthesis of a Halogenated Naphthol Derivative[4]

This protocol outlines a general procedure for the electrophilic cyclization of alkynols to produce halogenated naphthols.

Materials:

-

Substituted alkynol

-

Iodine (I₂) or other halogenating agent (e.g., ICl, Br₂)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Vial

-

TLC plates

Procedure:

-

In a vial, combine the alkynol (0.3 mmol), sodium bicarbonate (2 equiv), and acetonitrile (3 mL).

-

Add the halogenating agent (e.g., 3 equiv of I₂) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 25 mL of diethyl ether.

-

Wash the organic layer with 20 mL of saturated aqueous sodium thiosulfate to quench any remaining halogenating agent.

-

Separate the organic layer, and extract the aqueous layer with an additional 25 mL of diethyl ether.

-

Combine the organic layers, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude halogenated naphthol, which can be further purified by column chromatography.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Test compound (naphthol derivative)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample preparation: Prepare a stock solution of the test compound and the positive control in methanol at a known concentration. Prepare a series of dilutions from the stock solution.

-

Assay:

-

To a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used method for assessing antioxidant activity.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (naphthol derivative)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•⁺) solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces a dark blue-green ABTS•⁺ solution.

-

-

Working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution and serial dilutions of the test compound and positive control in a suitable solvent.

-

Assay:

-

To a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.

-

Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•⁺ solution with the solvent and Abs_sample is the absorbance of the ABTS•⁺ solution with the test compound.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Signaling Pathways and Experimental Workflows

Naphthol derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and development.

EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.

Caption: The EGFR/PI3K/Akt signaling cascade.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is frequently observed in a variety of human cancers and is associated with tumor progression and metastasis.

Caption: The JAK/STAT3 signaling pathway.

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the antioxidant potential of newly synthesized naphthol derivatives.

Caption: Workflow for antioxidant activity screening.

This guide provides a foundational understanding of the physical and chemical properties of naphthol derivatives, along with practical experimental guidance. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel therapeutic agents and advanced materials.

References

A Comprehensive Review of Prenylated Naphthalenes: From Natural Sources to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated naphthalenes are a class of hybrid natural products characterized by a naphthalene (B1677914) core substituted with one or more isoprenoid-derived prenyl groups. This structural modification significantly influences their physicochemical properties, notably increasing their lipophilicity and enhancing their interaction with biological membranes.[1][2] While the naphthalene scaffold itself is a well-known pharmacophore present in numerous approved drugs, the addition of a prenyl moiety often leads to a remarkable enhancement or modulation of biological activity.[3][4][5] This review provides a comprehensive overview of the current knowledge on prenylated naphthalenes, covering their natural sources, biosynthesis, chemical synthesis, and diverse biological activities. Detailed experimental protocols for key methodologies are provided, and signaling pathways are visualized to offer a deeper understanding of their mechanisms of action.

Chemistry and Natural Sources

Prenylated naphthalenes are found in a variety of natural sources, including fungi, plants, and bacteria. Marine-derived fungi, in particular, have emerged as a prolific source of these structurally diverse compounds.[6][7] Additionally, terrestrial plants and actinomycete bacteria, such as Streptomyces species, are known to produce prenylated naphthalene derivatives.[8]

Isolation and Structure Elucidation

The isolation of prenylated naphthalenes from natural sources typically involves extraction with organic solvents of increasing polarity, followed by various chromatographic techniques. A general workflow for the isolation and characterization of these compounds is outlined below.

Experimental Protocol: General Isolation Procedure

-

Extraction: The dried and powdered source material (e.g., fungal mycelium or plant roots) is exhaustively extracted with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.

-

Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to yield several sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile/water or methanol/water to afford the pure prenylated naphthalene compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous structural determination.

Biosynthesis

The biosynthesis of prenylated naphthalenes involves the convergence of two major metabolic pathways: the polyketide or shikimate pathway for the formation of the naphthalene core and the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the prenyl donor, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). The key step in their biosynthesis is the transfer of the prenyl group to the naphthalene scaffold, a reaction catalyzed by a class of enzymes known as prenyltransferases.[8][9]

For instance, the biosynthesis of the antioxidant naphterpin (B1215475) in Streptomyces sp. strain CL190 involves the geranylation of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived polyketide. This reaction is catalyzed by the prenyltransferase NphB.[8] Similarly, the biosynthesis of menaquinones (Vitamin K2), which are prenylated naphthoquinones, involves the enzymatic prenylation of 1,4-dihydroxy-2-naphthoate.

Chemical Synthesis

The chemical synthesis of prenylated naphthalenes can be achieved through various strategies, often involving the construction of the naphthalene core followed by the introduction of the prenyl group or the use of prenylated building blocks in the construction of the naphthalene ring.

Chemoenzymatic Synthesis

A powerful approach for the synthesis of prenylated naphthalenes is the use of chemoenzymatic methods. This strategy combines chemical synthesis of the naphthalene precursor with an enzymatic prenylation step. Prenyltransferases with relaxed substrate specificities, such as NphB from Streptomyces, can be utilized to prenylate a variety of hydroxylated naphthalene substrates.[8]

Experimental Protocol: Chemoenzymatic Synthesis of Prenylated Dihydroxy Naphthalene [8]

-

Overproduction and Purification of Prenyltransferase: The gene encoding the prenyltransferase (e.g., NphB) is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The recombinant enzyme is then purified to homogeneity using standard protein purification techniques (e.g., affinity chromatography).

-

Enzymatic Prenylation Reaction: The purified prenyltransferase is incubated with the naphthalene substrate (e.g., 1,3-dihydroxynaphthalene), a prenyl donor (e.g., geranyl pyrophosphate), and a divalent metal cofactor (e.g., Mg²⁺) in a suitable buffer at an optimal temperature (e.g., 37 °C).

-

Product Extraction and Purification: After the reaction is complete, the prenylated product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The extracted product is then purified by chromatographic methods, such as HPLC.

Synthetic Approaches to Prenylated Naphthoquinones

The synthesis of prenylated naphthoquinones, such as menaquinones, often involves the alkylation of a naphthoquinone precursor with a prenyl halide.[3]

Experimental Protocol: Synthesis of a Menaquinone Analogue [3]

-

Preparation of the Naphthoquinone Precursor: A suitable menadiol (B113456) derivative (e.g., menadiol dimethyl ether) is prepared from menadione.

-

Friedel-Crafts Alkylation: The menadiol derivative is reacted with a prenyl chloride in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to introduce the prenyl side chain.

-

Purification: The resulting prenylated naphthoquinone is purified by column chromatography.

Biological Activities and Therapeutic Potential

Prenylated naphthalenes exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The prenyl group is often crucial for their enhanced bioactivity.[10][11]

Anti-inflammatory Activity

Several prenylated phenolic compounds have demonstrated significant anti-inflammatory effects.[10][11][12] While research specifically on prenylated naphthalenes is still emerging, the general trend suggests that the prenyl moiety enhances the anti-inflammatory potential of the parent molecule. The proposed mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Cytotoxic Activity

The cytotoxicity of naphthalene and its metabolites has been extensively studied.[13][14][15][16] Naphthalene itself can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and quinones, which can induce cellular damage. The introduction of a prenyl group can modulate this cytotoxicity. Some prenylated flavonoids have shown significant cytotoxic activities against various cancer cell lines.[4] While data on prenylated naphthalenes is limited, it is a promising area for the development of novel anticancer agents. The cytotoxic effects are often associated with the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the prenylated naphthalene compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity

Prenylated flavonoids are known to possess significant antimicrobial properties.[13] The lipophilic prenyl group is thought to enhance the interaction of the molecule with the microbial cell membrane, leading to increased efficacy. Prenylated naphthalenes isolated from marine fungi have also shown antimicrobial activity.[7]

Data Presentation

Table 1: Examples of Naturally Occurring Prenylated Naphthalenes and Their Biological Activities

| Compound Name | Source | Biological Activity | Reference |

| Naphterpin | Streptomyces sp. CL190 | Antioxidant | [8] |

| (±)-Peniprenydiol A | Penicillium sp. W21C371 | Not reported | [6] |

| Prenylated Naphthoquinones (Menaquinones) | Various bacteria | Electron transport | [3] |

| Dalesconosides A-F | Daldinia eschscholzii MCZ-18 | Antimicrobial | [7] |

Conclusion and Future Perspectives

Prenylated naphthalenes represent a promising class of natural products with diverse and potent biological activities. Their unique chemical structures, arising from the combination of a naphthalene core and a lipophilic prenyl side chain, make them attractive targets for drug discovery and development. While research in this area is still in its early stages, the available data highlight their potential as anti-inflammatory, cytotoxic, and antimicrobial agents.

Future research should focus on the comprehensive screening of natural sources, particularly marine-derived fungi and actinomycetes, to discover novel prenylated naphthalenes. The elucidation of their biosynthetic pathways will not only provide insights into their natural production but also enable the development of biotechnological approaches for their sustainable synthesis. Further exploration of their pharmacological properties and mechanisms of action is crucial to unlock their full therapeutic potential. The development of efficient and stereoselective chemical and chemoenzymatic synthetic methods will be essential for producing these compounds and their analogues in sufficient quantities for preclinical and clinical studies. The continued investigation of prenylated naphthalenes holds great promise for the discovery of new lead compounds for the treatment of a wide range of human diseases.

References

- 1. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenylated flavans from Daphne giraldii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Prenyltransferase-Guided Hydroxyphenylacetic Acid Derivatives from Marine Fungus Penicillium sp. W21C371 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A basidomycetous hydroxynaphthalene-prenylating enzyme exhibits promiscuity toward prenyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. | Semantic Scholar [semanticscholar.org]

- 13. Cytotoxicity of 1,2-epoxynaphthalene is correlated with protein binding and in situ glutathione depletion in cytochrome P4501A1 expressing Sf-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Sesquiterpenoids from Plants

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are prolific in the plant kingdom and represent a treasure trove of complex chemical structures with a wide array of biological activities.[1] Their therapeutic potential, ranging from anti-inflammatory and anticancer to antimicrobial effects, has positioned them as compelling candidates for drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery and isolation of sesquiterpenoids from plant sources, with a focus on detailed experimental protocols, data presentation, and workflow visualization.

General Workflow for Sesquiterpenoid Isolation

The journey from a plant matrix to a purified sesquiterpenoid is a multi-step process that systematically enriches the target compounds. The general workflow involves extraction, partitioning, chromatographic separation, and finally, structure elucidation.

Extraction Methodologies

The initial step in isolating sesquiterpenoids is their extraction from the plant material. The choice of method depends on the volatility and thermal stability of the target compounds.

Maceration (Solvent Extraction)

This is a widely used method for extracting a broad range of secondary metabolites.

Experimental Protocol:

-

Preparation: Air-dry the plant material at room temperature, protected from direct sunlight, and grind it into a coarse powder.[2]

-

Maceration: Place the powdered plant material (e.g., 100 g) in a large Erlenmeyer flask and add a polar organic solvent such as methanol (B129727), ethanol (B145695), or isopropanol.[2][3] The plant material can be fresh, frozen, or dried.[3] For a large-scale extraction, 10.0 kg of powdered material can be macerated with 100 L of 95% ethanol at room temperature for 3 days, with the process repeated three times.[1][4]

-

Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Steam Distillation

This method is particularly suitable for the extraction of volatile sesquiterpenoids, which are often major components of essential oils.[5][6]

Experimental Protocol:

-

Apparatus Setup: Assemble a steam distillation apparatus, which typically includes a boiling flask, a biomass flask, a still head, a condenser, and a receiver.[7] The plant material should be placed in a large round-bottom flask (no more than half full) and covered with water.[8] A Claisen adapter is recommended to manage foaming and turbulence.[8]

-

Distillation: Generate steam either by directly heating the water in the distilling flask or by using an external steam source.[8] The steam will pass through the plant material, carrying the volatile oils with it.

-

Collection: The steam and oil vapor mixture is then cooled in the condenser, and the resulting distillate (a mixture of water and essential oil) is collected in the receiver.[9]

-

Separation: The essential oil, which is typically immiscible with water, can then be separated from the aqueous layer using a separatory funnel.[9]

Supercritical Fluid Extraction (SFE)

SFE, primarily using carbon dioxide (CO2), is a green technology that offers high efficiency and selectivity.[10][11] It is particularly advantageous for extracting thermolabile compounds as it operates at low temperatures.[12]

Experimental Protocol:

-

Parameters: The key parameters to control in SFE are temperature, pressure, and extraction time.[10][13] The solubility of compounds in supercritical CO2 increases with pressure.[13] Temperature has a dual effect: it can increase the vapor pressure of the solutes but decrease the density of the CO2.[10]

-

Co-solvent: To extract more polar compounds, a polar co-solvent like ethanol or methanol can be added to the supercritical CO2 to increase its solvating power.[14]

-

Extraction: The plant material is placed in an extraction vessel, and supercritical CO2 is passed through it. The extracted compounds are then separated from the CO2 by depressurization.

Table 1: Comparison of Extraction Methods for Sesquiterpenoids

| Method | Principle | Advantages | Disadvantages | Typical Solvents/Conditions |

| Maceration | Soaking plant material in a solvent to dissolve target compounds. | Simple, inexpensive, suitable for a wide range of compounds. | Time-consuming, large solvent consumption, potential for degradation of some compounds. | Ethanol, Methanol, Ethyl Acetate (B1210297), Hexane.[1][2][3] |

| Steam Distillation | Co-distillation of volatile compounds with steam. | Efficient for volatile compounds, solvent-free product. | Not suitable for non-volatile or thermally labile compounds. | Water (steam).[5][8] |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | High selectivity, low temperature, environmentally friendly. | High initial equipment cost. | Supercritical CO2, often with a co-solvent like ethanol.[10][14] |

Fractionation and Purification

Following extraction, the crude extract, which is a complex mixture of compounds, needs to be fractionated and purified to isolate individual sesquiterpenoids.

Liquid-Liquid Partitioning

This is a preliminary purification step to separate compounds based on their differential solubility in immiscible solvents of varying polarities.[1]

Experimental Protocol:

-

Suspension: Suspend the crude extract in distilled water.[1]

-

Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether (or n-hexane), ethyl acetate, and n-butanol, using a separatory funnel.[1]

-

Fraction Collection: Collect the different solvent layers, which will contain compounds of corresponding polarity. The non-polar compounds will be enriched in the petroleum ether fraction, moderately polar compounds in the ethyl acetate fraction, and more polar compounds in the n-butanol fraction.[1]

Column Chromatography (CC)

Column chromatography is a fundamental technique for separating compounds from a mixture.

Experimental Protocol:

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of sesquiterpenoids.[2]

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[1]

-

Sample Loading: Dissolve the fraction to be purified (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.[1]

-

Elution: Elute the column with a mobile phase of gradually increasing polarity (gradient elution).[2] Common solvent systems include n-hexane/ethyl acetate and dichloromethane/methanol.[2]

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[1] Combine fractions with similar TLC profiles.[1]

Table 2: Common Solvent Systems for Column Chromatography of Sesquiterpenoids

| Polarity of Sesquiterpenoid | Stationary Phase | Mobile Phase (Gradient) |

| Non-polar | Silica Gel | n-Hexane / Ethyl Acetate (e.g., 98:2 to 90:10)[2] |

| Moderately Polar | Silica Gel | n-Hexane / Ethyl Acetate (e.g., 85:15 to 60:40)[2] |

| Polar | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5)[2] |

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample.[15]

Experimental Protocol:

-

Solvent System Selection: Choose a suitable two-phase solvent system where the target sesquiterpenoids have an appropriate partition coefficient (K), typically between 0.5 and 2.0.[1] Examples include n-hexane-ethyl acetate-methanol-water systems.[4]

-

Equilibration: Fill the HSCCC column with the stationary phase and pump the mobile phase through until hydrodynamic equilibrium is reached.[1]

-

Sample Injection and Elution: Inject the sample and elute with the mobile phase, collecting fractions of the effluent.[1]

Table 3: Example of HSCCC for Sesquiterpenoid Lactone Separation

| Plant Source | Fraction | Solvent System (v/v/v/v) | Isolated Compounds | Purity |

| Eupatorium lindleyanum DC. | n-butanol | n-hexane–ethyl acetate–methanol–water (1:4:2:3) | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, eupalinolide A, eupalinolide B | 91.8%, 97.9%, 97.1% |

This data is based on a study that successfully isolated three sesquiterpenoid lactones in a one-step HSCCC separation.[4][15]

Crystallization

Crystallization is often used as a final purification step for compounds that can form a crystalline solid.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but readily soluble when heated.[1]

-

Dissolution: Dissolve the semi-pure compound in the minimum amount of the hot solvent to create a saturated solution.[1]

-

Cooling: Slowly cool the solution to allow for the formation of crystals.[1]

-

Collection: Collect the crystals by filtration.[1]

Troubleshooting Common Separation Issues

Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about its structure.[16] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile sesquiterpenes.[17]

Table 4: Example Mass Fragmentation Data for Sesquiterpenes

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Corvol Ether A | Not visible (strong fragmentation) | 179 (base peak), 161, 105[16] |

| Isodauc-8-en-11-ol | 222 | 59 (base peak), 207, 189, 163, 149, 95[16] |

| α-cedrene | 204 | 119[18] |

| α-humulene | 204 | 131[18] |

Data obtained from Electron Impact Mass Spectrometry (EIMS) and Chemical Ionization (CI) studies.[16][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are used to establish the carbon skeleton and the relative stereochemistry of the molecule.[19][20][21]

Table 5: Example ¹H-NMR Data for Sesquiterpenes from Neurolaena lobata

| Compound | H-2 | H-3 | H-5 | H-6 |

| 1 | 5.37 (d, 10.0) | 2.68 (m) | 3.32 (m) | 5.10 (d, 10.0) |

| 2 | 5.32 (d, 10.0) | 2.65 (m) | 3.28 (m) | 5.08 (d, 10.0) |

| 3 | 5.35 (d, 10.0) | 2.67 (m) | 3.30 (m) | 5.09 (d, 10.0) |

Data presented as δ (ppm) (multiplicity, J in Hz) in CDCl₃ at 500 MHz.[22]

Table 6: Example ¹³C-NMR Data for Sesquiterpenes from Neurolaena lobata

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 |

| 1 | 133.8 | 78.9 | 45.2 | 139.6 | 50.1 |

| 2 | 133.9 | 78.8 | 45.1 | 139.7 | 50.0 |

| 3 | 133.7 | 78.7 | 45.0 | 139.5 | 49.9 |

Data presented as δ (ppm) in CDCl₃ at 125 MHz.[22]

Conclusion

The discovery and isolation of sesquiterpenoids from plants is a meticulous process that combines classical and modern analytical techniques. A systematic approach, beginning with an appropriate extraction method and followed by a series of chromatographic purifications, is crucial for obtaining pure compounds. The detailed protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their strategies for isolating these valuable natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. magritek.com [magritek.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. The extraction of natural essential oils and terpenoids from plants by supercritical fluid | E3S Web of Conferences [e3s-conferences.org]

- 12. Supercritical Fluid Extraction of Plant Flavors and Fragrances | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Prenyl-1-naphthol (CAS 16274-34-3)

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide on the natural compound 2-Prenyl-1-naphthol. Following a comprehensive review of publicly available scientific literature and patent databases, it is evident that detailed experimental data on this specific molecule is exceptionally limited. While the compound is known and commercially available, in-depth studies regarding its biological activity, mechanisms of action, and associated experimental protocols are not present in the accessible scientific domain.

This guide will therefore summarize the currently available information and highlight the significant knowledge gaps, positioning this compound as an area ripe for novel research.

Chemical Identity and Properties

This compound, also known as 2-(3-methylbut-2-enyl)naphthalen-1-ol, is a natural product identified as a constituent of Catalpa ovata.[1][2] It belongs to the class of prenylated naphthols, which are characterized by a naphthalene (B1677914) core with a hydroxyl group and a prenyl side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16274-34-3 | [1] |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Chemical Structure |  | MedChemExpress |

| Natural Source | Catalpa ovata | [2] |

Synthesis

Biological Activity and Mechanism of Action

A thorough search of scientific databases reveals a significant absence of studies detailing the biological activity of this compound. While extracts of Catalpa ovata have been investigated for various pharmacological properties, the specific contribution of this compound to these activities has not been elucidated.

Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) to present, nor are there any described mechanisms of action or associated signaling pathways.

Experimental Protocols

Given the lack of published research on the biological effects of this compound, no specific experimental protocols can be provided. For researchers interested in investigating this compound, standard assays relevant to their field of interest would need to be developed and optimized. This could include, but is not limited to:

-

Cytotoxicity assays: (e.g., MTT, LDH release) to assess effects on cell viability in various cell lines.

-

Enzyme inhibition assays: to screen for activity against specific molecular targets.

-

Receptor binding assays: to determine affinity for various receptors.

-

Gene expression analysis: (e.g., qPCR, Western blot) to investigate effects on cellular signaling pathways.

Research Opportunities and Future Directions

The current lack of data on this compound presents a unique opportunity for original research. The structural similarity to other biologically active naphthol derivatives suggests that this compound may possess interesting pharmacological properties.

A logical workflow for future investigation is proposed below.

References

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Naphthols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthols, bicyclic aromatic alcohols existing as 1-naphthol (B170400) and 2-naphthol (B1666908) isomers, are fundamental scaffolds in medicinal chemistry and materials science. Their electronic structure, characterized by a delocalized π-system, dictates their chemical reactivity, photophysical properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of naphthols. It presents a structured summary of key quantitative data derived from computational studies, details the experimental protocols used for validation, and visualizes complex workflows and biological signaling pathways. This document serves as a foundational resource for researchers engaged in the computational analysis and application of naphthol derivatives.

Introduction

Naphthols and their derivatives are a class of aromatic compounds that have garnered significant interest due to their diverse applications, ranging from fluorescent probes to precursors for dyes, perfumes, and pharmaceuticals.[1] The two primary isomers, 1-naphthol and 2-naphthol, exhibit distinct electronic and photophysical properties arising from the position of the hydroxyl group on the naphthalene (B1677914) ring. Understanding the electronic structure of these molecules is paramount for predicting their behavior and designing novel derivatives with tailored functionalities.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, have emerged as powerful tools for investigating the electronic landscape of naphthols at the molecular level.[2][3] These methods provide invaluable insights into molecular geometry, frontier molecular orbitals, excited states, and various spectroscopic properties, complementing and guiding experimental studies.

This guide will delve into the theoretical frameworks used to study naphthols, present key quantitative findings in a comparative format, detail relevant experimental methodologies, and illustrate the interplay between electronic structure and biological function.

Theoretical and Computational Methodologies

The investigation of the electronic structure of naphthols predominantly relies on a range of quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[2] For naphthols and their derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed and has shown to provide reliable results for ground-state properties.[4][5]

-

Functionals: B3LYP is a popular choice, but other functionals, including long-range corrected functionals like CAM-B3LYP and ωB97X-D, are utilized for studying charge-transfer and excited-state properties.[6][7]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and its extensions like 6-31+G(d,p) and 6-311++G(2d,2p), are commonly used to describe the electronic distribution in naphthols.[4][5] The inclusion of diffuse functions (+) is important for describing anions and excited states, while polarization functions (d,p) are essential for accurately representing bonding environments.

Ab Initio Methods

For higher accuracy, particularly for excited-state calculations, ab initio methods are employed.

-

Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimization to incorporate electron correlation effects beyond the Hartree-Fock approximation.[5]

-

Equation-of-Motion Coupled-Cluster (EOM-CCSD): This is a highly accurate method for calculating vertical excitation energies and describing the character of excited states.[8]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the most common method for calculating the electronic absorption spectra of molecules like naphthols. It provides information about vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.[6][9]

Computational Workflow

A typical computational workflow for studying the electronic structure of a naphthol derivative is outlined below.

Key Quantitative Data

The following tables summarize key quantitative data obtained from theoretical studies on 1-naphthol and 2-naphthol. These values are illustrative and can vary depending on the specific computational method, basis set, and solvent model used.

Table 1: Calculated Electronic Properties of 1-Naphthol and 2-Naphthol

| Property | 1-Naphthol | 2-Naphthol | Method/Basis Set | Reference |

| HOMO Energy (eV) | -5.8 to -6.2 | -5.9 to -6.3 | DFT/B3LYP/6-311++G(d,p) | [10] |

| LUMO Energy (eV) | -0.8 to -1.2 | -0.9 to -1.3 | DFT/B3LYP/6-311++G(d,p) | [10] |

| HOMO-LUMO Gap (eV) | 4.6 to 5.4 | 4.6 to 5.4 | DFT/B3LYP/6-311++G(d,p) | [10][11] |

| Ground State Dipole Moment (D) | 1.4 to 1.6 | 1.3 to 1.5 | DFT/B3LYP/def2-TZVP | [5] |

| Excited State Dipole Moment (D) | ~4.0 | ~4.7 | EOM-CCSD | [8][12] |

| First Excitation Energy (eV) | ~4.3 | ~4.3 | TD-DFT/B3LYP/6-31+G(d,p) | [13] |

Table 2: Anticancer Activity of Selected Naphthol Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | 1.18 | Downregulation of EGFR/PI3K/Akt signaling pathway | [4][14] |

| PC9 (Lung) | 0.57 | Downregulation of EGFR/PI3K/Akt signaling pathway | [4][14] | |

| A549 (Lung) | 2.25 | Downregulation of EGFR/PI3K/Akt signaling pathway | [4][14] | |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 | Pro-apoptotic | [3] |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 | Pro-apoptotic | [3] |

| 7-methyl juglone (B1673114) derivative 70 | HeLa (Cervical) | 5.3 | Cytotoxic | [15] |

| DU145 (Prostate) | 6.8 | Cytotoxic | [15] | |

| Lawsone derivative 73-76 | HepG2 (Liver) | 1.68 - 11.01 | Cytotoxic | [15] |

| 1-Naphthol derivative 4c | - | Ki = 0.034 µM | Acetylcholinesterase inhibitor | [16] |

Experimental Protocols

Theoretical predictions of electronic structure and properties are validated through various experimental techniques. Below are detailed methodologies for key experiments cited in the study of naphthols.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength, providing information about electronic transitions.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Sample Preparation: Naphthol solutions are prepared in a suitable solvent (e.g., ethanol, cyclohexane, or water) at a concentration that yields an absorbance in the range of 0.1 to 1.0 to ensure linearity with Beer's Law. The solvent should be transparent in the wavelength range of interest.[1][17]

-

Measurement Procedure:

-

The spectrophotometer is calibrated with a reference cuvette containing the pure solvent.

-

The sample cuvette is placed in the sample beam.

-

The absorption spectrum is recorded over a specific wavelength range (typically 200-400 nm for naphthols).[18]

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample that has absorbed light. It is highly sensitive to the electronic structure and environment of the fluorophore.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.[2]

-

Sample Preparation: Samples are prepared similarly to UV-Vis spectroscopy, but often at lower concentrations to avoid inner-filter effects.[19]

-

Measurement Procedure:

-

An excitation wavelength is selected, typically at or near the λmax from the absorption spectrum.[20]

-

The emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.[21]

-

For an excitation spectrum, the emission wavelength is fixed, and the excitation monochromator is scanned. The resulting spectrum should resemble the absorption spectrum.[20]

-

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving transient species like radicals and excited states.

-

Instrumentation: A linear accelerator (linac) to generate a high-energy electron pulse, a reaction cell, a light source, a monochromator, and a fast detector.

-

Principle: A short pulse of high-energy electrons is fired into the sample solution, creating reactive species (e.g., hydrated electrons, hydroxyl radicals) in a very short time (nanoseconds to microseconds).[22] The subsequent reactions of these species with the solute (naphthol) are monitored by fast absorption spectroscopy.[23]

-

Experimental Setup:

-

The naphthol solution is placed in a quartz reaction cell.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., N₂ or Ar) to prevent quenching of transient species by oxygen.

-

The electron pulse is delivered to the cell, and the change in absorbance at a specific wavelength is monitored over time to determine the kinetics of the reaction.

-

Biological Signaling Pathways

The electronic properties of naphthol derivatives are pivotal to their biological activity, including their potential as anticancer agents. Certain derivatives can interact with and modulate key cellular signaling pathways.

The EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[24][25] The PI3K/Akt pathway is a major downstream effector of EGFR.[26][27]

Recent studies have shown that certain naphthoquinone-naphthol derivatives can inhibit the proliferation of cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[4][14]

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]

- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.smu.edu [s3.smu.edu]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ej-eng.org [ej-eng.org]

- 18. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 19. edinst.com [edinst.com]

- 20. ossila.com [ossila.com]

- 21. agilent.com [agilent.com]

- 22. Radical Production with Pulsed Beams: Understanding the Transition to FLASH - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cusabio.com [cusabio.com]

- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Tautomerism in Naphthol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthols, the naphthalene (B1677914) analogues of phenol, are fundamental bicyclic aromatic compounds that serve as crucial building blocks in the synthesis of a wide array of dyes, pharmaceuticals, and other functional materials. The tautomeric properties of naphthol isomers, specifically the equilibrium between their enol and keto forms, play a pivotal role in their reactivity, spectroscopic characteristics, and biological activity. Understanding and quantifying this tautomerism is therefore of significant interest to researchers in organic chemistry, materials science, and drug development.

This technical guide provides a comprehensive overview of the tautomerism in 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol). It delves into the quantitative aspects of the keto-enol equilibrium, details the experimental and computational methodologies employed for its study, and explores the influence of substituents and solvent environments.

Core Concepts: Keto-Enol Tautomerism in Naphthols

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond. In the case of naphthols, the enol form, characterized by a hydroxyl group directly attached to the aromatic naphthalene ring, is in equilibrium with its corresponding keto forms (naphthalenones), where the proton has migrated from the oxygen to a carbon atom within the ring system, and a carbonyl group is present.

The stability of the enol form in naphthols is significantly enhanced by the aromaticity of the naphthalene ring system. The disruption of this aromaticity in the keto tautomer results in a substantial energy penalty, generally leading to a strong preference for the enol form under standard conditions. However, the position of the hydroxyl group in the two isomers, 1-naphthol and 2-naphthol, leads to distinct differences in the relative stabilities of their potential keto tautomers.

Tautomeric Equilibria of Naphthol Isomers

The tautomeric equilibria for 1-naphthol and 2-naphthol can be visualized as follows:

Initial Biological Activity Screening of 2-Prenyl-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Prenyl-1-naphthol is a naturally occurring prenylated naphthol derivative that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing its synthesis and summarizing its evaluated antimicrobial, antioxidant, and cytotoxic properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.

Synthesis of this compound

A plausible synthetic route for this compound could conceptually follow a similar pathway, starting with the appropriate prenylated precursor. Further optimization and characterization would be necessary to establish a robust and high-yielding synthesis.

Biological Activity Screening

The initial biological evaluation of this compound and its close structural analogs has focused on three key areas: antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Activity